PIP5K1α Isoform Selectivity: ISA-2011B Exhibits α-Isoform Preference Distinct from PIP5K1C-Selective Inhibitors
ISA-2011B demonstrates preferential inhibition of the PIP5K1α isoform, whereas UNC3230 exhibits selectivity for PIP5K1C. Direct comparative binding data from the original discovery study indicates that ISA-2011B exhibits an IC50 of 1.55 µM against PIP5K1α [1]. In contrast, UNC3230 shows an IC50 of 41 nM against PIP5K1C with selectivity over PIP5K1A, the PI 3-kinase family, and a panel of other kinases . This differential isoform selectivity profile establishes ISA-2011B as the appropriate tool compound for PIP5K1α-dependent investigations, while UNC3230 serves PIP5K1C-focused research applications.
| Evidence Dimension | PIP5K isoform inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1.55 µM (PIP5K1α) |
| Comparator Or Baseline | UNC3230: IC50 = 41 nM (PIP5K1C) with selectivity over PIP5K1A |
| Quantified Difference | ISA-2011B targets PIP5K1α; UNC3230 targets PIP5K1C (approx. 38-fold more potent on its preferred isoform) |
| Conditions | Biochemical kinase inhibition assays; ISA-2011B data from discovery study (Semenas et al., 2014); UNC3230 data from Tocris validated product datasheet |
Why This Matters
Isoform-specific pharmacological interrogation requires selection of the appropriate tool compound; substitution with an isoform-mismatched inhibitor (e.g., using UNC3230 for PIP5K1α studies) yields invalid target engagement conclusions and confounds experimental interpretation.
- [1] Semenas J, et al. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer. Proc Natl Acad Sci USA. 2014;111(35):E3689-98. View Source
